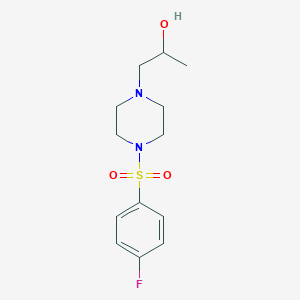![molecular formula C13H13ClN6O B2562233 3-[(5-Chloropyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea CAS No. 2094197-78-9](/img/structure/B2562233.png)
3-[(5-Chloropyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-Chloropyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of urea derivatives and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-[(5-Chloropyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea involves the inhibition of specific enzymes and pathways that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of tyrosine kinases, which are essential for the survival and growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-[(5-Chloropyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea exhibits potent biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, which is a programmed cell death mechanism. It has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-[(5-Chloropyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea in lab experiments is its potent anti-tumor activity. This compound has been found to inhibit the growth of cancer cells, making it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-[(5-Chloropyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea. One of the potential directions is the development of new derivatives of this compound with improved anti-tumor activity and reduced toxicity. Another potential direction is the study of the molecular mechanisms of action of this compound, which may lead to the discovery of new targets for cancer therapy. Additionally, this compound may be studied for its potential applications in the treatment of other diseases, such as diabetes and inflammation.
Synthesis Methods
The synthesis of 3-[(5-Chloropyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea involves the reaction of 5-chloropyrazine-2-carbaldehyde with 6-cyclopropyl-3-pyridazinecarboxylic acid hydrazide in the presence of a suitable base. The resulting product is then treated with an isocyanate to form the desired compound.
Scientific Research Applications
3-[(5-Chloropyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea has been studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation. Studies have shown that this compound exhibits potent anti-tumor activity by inhibiting the growth of cancer cells. It has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
1-[(5-chloropyrazin-2-yl)methyl]-3-(6-cyclopropylpyridazin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN6O/c14-11-7-15-9(5-16-11)6-17-13(21)18-12-4-3-10(19-20-12)8-1-2-8/h3-5,7-8H,1-2,6H2,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOSXOYGAYYJQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)NC(=O)NCC3=CN=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

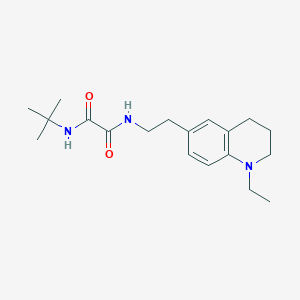
![3-[2-(Pyrrolidin-1-yl)ethyl]aniline](/img/structure/B2562152.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2562153.png)
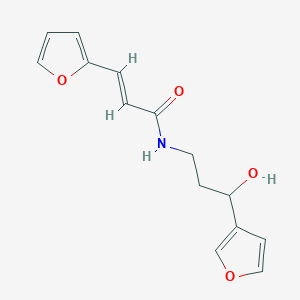
![4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2562155.png)
![2-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzenecarboxylic acid](/img/structure/B2562157.png)
![4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2562159.png)
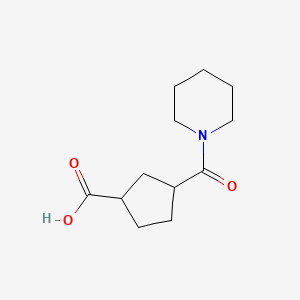
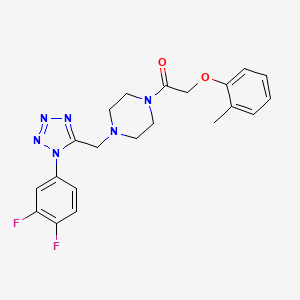
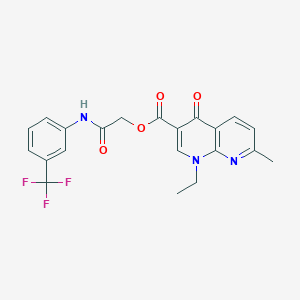
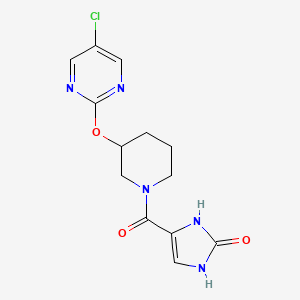

![5,6-dichloro-N-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2562170.png)
